molecular formula C21H22N2O3 B2883953 (Z)-2-cyano-N-(3,4-dimethoxyphenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide CAS No. 466650-61-3

(Z)-2-cyano-N-(3,4-dimethoxyphenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide

Cat. No.: B2883953
CAS No.: 466650-61-3
M. Wt: 350.418
InChI Key: YUQNKDFEJKLCAN-UHFFFAOYSA-N
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Description

(Z)-2-cyano-N-(3,4-dimethoxyphenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide is a complex organic compound characterized by its cyano, dimethoxyphenyl, and propan-2-ylphenyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation reaction, where an aldehyde or ketone reacts with a compound containing an active methylene group in the presence of a base. The reaction conditions include the use of a strong base such as piperidine or pyridine, and the reaction is often carried out in an aprotic solvent like dichloromethane or toluene.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes. The reaction conditions would be optimized to maximize yield and purity, and purification steps such as recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The cyano group can be oxidized to form a carboxylic acid.

  • Reduction: The cyano group can be reduced to form an amine.

  • Substitution: The dimethoxyphenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

  • Substitution: Bromine (Br₂) in acetic acid.

Major Products Formed:

  • Oxidation: (Z)-2-cyano-N-(3,4-dimethoxyphenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide carboxylic acid.

  • Reduction: (Z)-2-amino-N-(3,4-dimethoxyphenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide.

  • Substitution: Brominated derivatives of the dimethoxyphenyl group.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound's biological activity can be explored for potential therapeutic uses, such as antimicrobial or anticancer properties.

  • Medicine: It may serve as a precursor for the synthesis of drugs targeting specific diseases.

  • Industry: Its unique chemical properties make it suitable for use in materials science and the development of new polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The cyano group can act as an electrophile, while the dimethoxyphenyl group can engage in hydrogen bonding or π-π interactions with biological molecules.

Comparison with Similar Compounds

  • Acrylamide: A simpler compound with similar functional groups.

  • N-(3,4-dimethoxyphenyl)acetamide: A related compound with an acetamide group instead of a cyano group.

Uniqueness: (Z)-2-cyano-N-(3,4-dimethoxyphenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide is unique due to its combination of cyano and dimethoxyphenyl groups, which provide distinct chemical and biological properties compared to simpler analogs.

Properties

IUPAC Name

(Z)-2-cyano-N-(3,4-dimethoxyphenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-14(2)16-7-5-15(6-8-16)11-17(13-22)21(24)23-18-9-10-19(25-3)20(12-18)26-4/h5-12,14H,1-4H3,(H,23,24)/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUQNKDFEJKLCAN-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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